N-(furan-2-ylmethyl)-2-(methylamino)benzamide
Description
Historical Context and Discovery
The discovery of N-(furan-2-ylmethyl)-2-(methylamino)benzamide emerged from iterative efforts to optimize benzamide derivatives for enhanced bioactivity. Benzamides, first identified as simple amides of benzoic acid, gained prominence in the mid-20th century for their diverse pharmacological properties, including antipsychotic and antiemetic effects. The integration of furan moieties into benzamide frameworks arose later, driven by the recognition of furan’s ability to improve pharmacokinetic properties and target engagement.
Early synthetic routes to this compound involved reductive amination of 2-nitrobenzamide precursors followed by alkylation with furfuryl bromide, as described in analogous benzamide syntheses. The first reported synthesis of this compound appeared in patent literature in the early 2010s, though detailed timelines remain sparse due to proprietary restrictions. Its development was likely motivated by structure-activity relationship (SAR) studies on antiparasitic and antimicrobial benzamides, where furan substitutions were shown to enhance potency.
Significance in Medicinal Chemistry Research
This compound occupies a critical niche in drug discovery due to its dual targeting potential. Benzamides are renowned for their ability to modulate central nervous system (CNS) targets, such as dopamine and serotonin receptors, while furan derivatives exhibit broad-spectrum antimicrobial and antiparasitic activities. This compound’s hybrid structure enables exploration of synergistic mechanisms, making it a versatile scaffold for multitarget therapeutics.
Recent studies highlight its utility in overcoming multidrug resistance (MDR) in cancer cells. For instance, structurally related 2,5-disubstituted furan-benzamide hybrids have demonstrated potent inhibition of P-glycoprotein (P-gp), a key efflux transporter implicated in chemoresistance. Comparative data from analogues reveal that the furan moiety enhances membrane permeability, while the benzamide core maintains target affinity (Table 1).
Table 1: Bioactivity of Selected Furan-Benzamide Hybrids
Structural Classification within Benzamide Derivatives
Structurally, this compound belongs to the N-alkylated benzamide subclass, characterized by a benzamide core (C₆H₅CONH₂) with substitutions on the nitrogen atom. Its classification can be further delineated as follows:
- Core Structure : The benzamide backbone provides planar aromaticity, facilitating π-π interactions with biological targets.
- N-Substituents :
This structural duality aligns it with advanced benzamide derivatives like prucalopride (a 5-HT₄ agonist) and moclobemide (a monoamine oxidase inhibitor), which also feature N-alkyl modifications. However, the furan substitution distinguishes it from classical benzamides, offering unique steric and electronic profiles.
Research Scope and Objectives in Contemporary Pharmaceutical Science
Current research on this compound focuses on three primary objectives:
- Mechanistic Elucidation : Deciphering its interactions with biological targets such as P-gp, microbial enzymes, and neurotransmitter receptors. Molecular docking studies suggest that the furan oxygen forms hydrogen bonds with Asn721 in P-gp, while the benzamide carbonyl engages Tyr953.
- SAR Optimization : Systematic modification of its substituents to enhance potency and selectivity. For example, replacing the methylamino group with bulkier alkyl chains or introducing halogen atoms at the benzamide’s para position could improve target affinity.
- Therapeutic Repurposing : Exploring applications beyond initial indications, including neurodegenerative diseases and antibiotic-resistant infections. Preliminary data on analogous compounds show efficacy against Trypanosoma brucei and Gram-positive bacteria.
Ongoing synthetic efforts aim to streamline production via catalytic amidation and microwave-assisted reactions, reducing step counts and improving yields. Collaborative initiatives between academic and industrial laboratories are critical to advancing this compound into preclinical testing.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(methylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-14-12-7-3-2-6-11(12)13(16)15-9-10-5-4-8-17-10/h2-8,14H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTVIXXZPVGGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(methylamino)benzamide typically involves the reaction of 2-(methylamino)benzoic acid with furan-2-ylmethanol under appropriate conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(methylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and benzamide core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzamide Substituents
N-(Furan-2-ylmethyl)-5-methyl-2-nitrobenzamide (1c)
- Structure: Differs by replacing the 2-methylamino group with a 2-nitro and 5-methyl substituent.
- Synthesis : Prepared via one-pot coupling of 5-methyl-2-nitrobenzoic acid with furan-2-ylmethanamine (93% yield) .
- Properties: The nitro group introduces strong electron-withdrawing effects, reducing basicity compared to the methylamino group in the target compound.
N-(Furan-2-ylmethyl)-5-methoxy-2-nitrobenzamide (1d)
- Structure : Features a 5-methoxy and 2-nitro substituent.
- Synthesis : Synthesized in 95% yield using 5-methoxy-2-nitrobenzoic acid .
- Properties : The methoxy group enhances solubility in polar solvents, while the nitro group may facilitate photochemical reactivity.
4-Fluoro-N-(furan-2-ylmethyl)-2-nitrobenzamide (1e)
- Structure : Contains a 4-fluoro and 2-nitro substituent.
- Synthesis : Achieved 71% yield with 4-fluoro-2-nitrobenzoic acid .
- Properties: Fluorine’s electronegativity increases metabolic stability, a trait absent in the target compound’s methylamino group .
Comparative Data Table
Analogues with Modified N-Substituents
N-(3-Imidazol-1-ylpropyl)-2-(methylamino)benzamide
- Structure : Replaces furan-2-ylmethyl with a 3-imidazol-1-ylpropyl group.
3-Bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Structure : Adds a thiophen-2-yl ethyl group and a 3-bromo substituent.
Pharmacologically Active Analogues
Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA)
- Structure : Features a piperidinyl ethyl group and radioiodinated benzamide core.
- Activity: Demonstrates high affinity for sigma receptors (Kd = 5.80 nM) in prostate cancer cells, enabling diagnostic imaging .
- Comparison : The target compound lacks the iodine atom and piperidine moiety critical for sigma receptor targeting, limiting its utility in oncology applications.
Antioxidant Benzamides (e.g., THHEB)
- Structure : Contains multiple hydroxyl groups on the benzamide core.
- Activity : Exhibits potent radical scavenging (IC₅₀ = 2.5 μM for superoxide radicals), surpassing ascorbic acid .
Biological Activity
N-(Furan-2-ylmethyl)-2-(methylamino)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various cellular pathways, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure
The compound features a furan ring, an amine group, and a benzamide moiety, which are known to contribute to its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of furan compounds can display significant antibacterial properties. For example, compounds similar to this compound have been shown to inhibit bacterial growth against strains such as Escherichia coli and Pseudomonas aeruginosa .
- Anticancer Properties: The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
1. Antimicrobial Activity
A study evaluated the antibacterial efficacy of furan derivatives, including this compound. The results indicated that these compounds could outperform traditional antibiotics like streptomycin in inhibiting bacterial strains .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | Pseudomonas aeruginosa | 10 µg/mL |
2. Anticancer Activity
In another study, the compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HepG2 (Liver Cancer) | 8.3 |
| A549 (Lung Cancer) | 15.0 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Studies have shown that altering substituents on the benzene ring or modifying the furan moiety can enhance or diminish its biological effects.
Key Modifications:
- Substituent Variations: Adding electron-withdrawing groups on the benzene ring has been linked to increased potency against cancer cells.
- Furan Ring Modifications: Substituting different groups on the furan ring can alter antibacterial effectiveness.
Q & A
Q. Advanced Research Focus
- Boronic Ester Incorporation : Suzuki-Miyaura coupling precursors like N-(furan-2-ylmethyl)-4-(pinacolboronate)benzamide (CAS 1073353-59-9) enable cross-coupling with aryl halides for bioconjugation .
- ¹⁸F-Labeling : Fluorine-18 analogs (e.g., N-(4-dimethoxyisoquinolinyl)-2-(fluoroethoxy)benzamide) are synthesized via nucleophilic substitution of mesylate precursors, achieving tumor uptake >2.5% ID/g in PET imaging .
Challenges : Boronated derivatives require rigorous purification to remove residual Pd catalysts, which can interfere with biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
